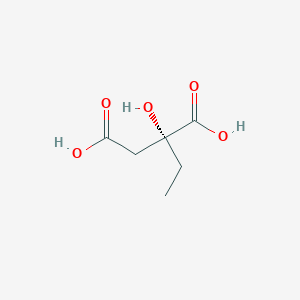

(R)-2-ethylmalic acid

Übersicht

Beschreibung

“®-2-ethylmalic acid” would be a chiral molecule, as indicated by the “®” prefix, which refers to the configuration of the stereocenter in the molecule . It’s likely to be a derivative of malic acid, which is a dicarboxylic acid found in various fruits and many plants .

Synthesis Analysis

While specific synthesis methods for “®-2-ethylmalic acid” are not available, carboxylic acids and their derivatives can be synthesized through various methods, including fermentation or catalyzed hydrogenation .Molecular Structure Analysis

The molecular structure of “®-2-ethylmalic acid” would likely include a carboxyl group (-COOH), a chiral center, and an ethyl group (-CH2CH3) attached to the carbon backbone .Chemical Reactions Analysis

Carboxylic acids and their derivatives can undergo a variety of chemical reactions, including acid-base reactions and redox reactions . The specific reactions “®-2-ethylmalic acid” might undergo would depend on the conditions and reactants present.Physical And Chemical Properties Analysis

The physical and chemical properties of “®-2-ethylmalic acid” would depend on its molecular structure. Carboxylic acids typically have higher boiling points than similar alcohols or aldehydes due to their ability to form dimeric structures via hydrogen bonding .Wissenschaftliche Forschungsanwendungen

Enzyme-Catalyzed Synthesis

(R)-2-ethylmalic acid is utilized in enzyme-catalyzed synthesis processes. For instance, it's a key intermediate in the synthesis of the side chain in ergopeptines. Enzymatic methods, such as lipase-catalyzed hydrolysis, are adopted to prepare enantiomerically pure monoesters of this compound, demonstrating the integration of chemical synthesis with biotechnological approaches (Ding et al., 2019).

Role in Medical Conditions

Ethylmalonic encephalopathy (EE), a rare autosomal recessive disorder, is associated with mutations affecting the metabolism of (R)-2-ethylmalic acid. This disorder is characterized by developmental delays, seizures, and microvascular damage. Research on EE has expanded the understanding of the neurological and genetic phenotypes of this rare disease (Guan-Qing Wang et al., 2023).

Photocatalytic Applications

In photocatalytic research, (R)-2-ethylmalic acid derivatives have been used in the study of photocatalytic degradation processes. For instance, the degradation of rhodamine B using photocatalysts under microwave irradiation has been investigated, providing insights into the mechanisms and pathways of photocatalytic reactions (Zhong He et al., 2009).

Industrial Synthesis

(R)-2-ethylmalic acid serves as an intermediate in industrial synthesis. For example, it is used in the synthesis of optical active compounds, such as R-2-hydroxy-4-phenyl ethyl butyrate, an important intermediate in the production of angiotensin-converting enzyme inhibitors. The synthesis involves multiple steps, showcasing the compound's utility in the industrial production of pharmaceuticals (Li Li, 2003).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2R)-2-ethyl-2-hydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c1-2-6(11,5(9)10)3-4(7)8/h11H,2-3H2,1H3,(H,7,8)(H,9,10)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVYGHRNLPUMVBU-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@](CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415059 | |

| Record name | (2R)-2-ethyl-2-hydroxybutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

873073-25-7 | |

| Record name | (2R)-2-ethyl-2-hydroxybutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

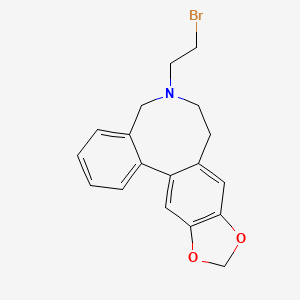

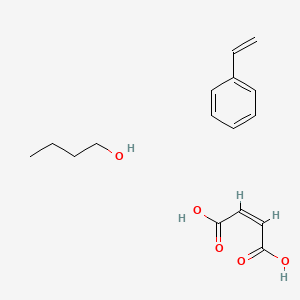

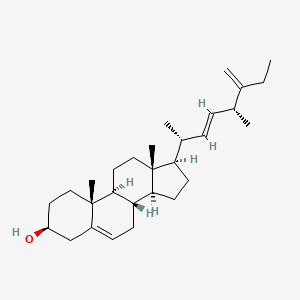

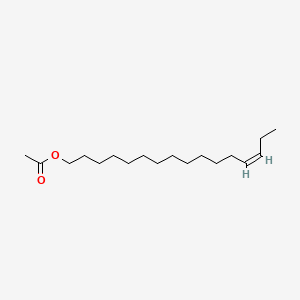

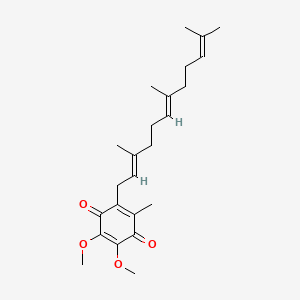

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3,4,5-Trimethoxy-10-oxo-11,18,20-trioxapentacyclo[13.7.0.02,7.09,13.017,21]docosa-1(22),2,4,6,15,17(21)-hexaen-14-yl) (Z)-2-methylbut-2-enoate](/img/structure/B1234819.png)

![(3S,8S,9S,10R,13R,14S,17R)-17-[(Z,2R)-5,6-dimethylhept-4-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1234821.png)